2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}icosanoic acid
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Overview
Description
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID is a complex organic compound featuring a pyrazole ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Aliphatic Chain: The long aliphatic chain can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated fatty acid.
Final Assembly: The final step involves the coupling of the pyrazole derivative with the aliphatic chain under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the aliphatic chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and biological activity.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The long aliphatic chain may facilitate membrane interactions, influencing the compound’s distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)HEPTANOIC ACID: Similar structure but with a shorter aliphatic chain.
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)DODECANOIC ACID: Similar structure with a medium-length aliphatic chain.
Uniqueness
The uniqueness of 2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID lies in its long aliphatic chain, which may confer distinct physical and chemical properties, such as enhanced lipophilicity and membrane permeability.
Properties
Molecular Formula |
C31H49N3O4 |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-[2-oxo-2-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]ethyl]icosanoic acid |
InChI |
InChI=1S/C31H49N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-26(31(37)38)24-29(35)32-28-25-30(36)34(33-28)27-22-19-17-20-23-27/h17,19-20,22-23,26H,2-16,18,21,24-25H2,1H3,(H,37,38)(H,32,33,35) |
InChI Key |
SUQOUTWTBDDPGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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